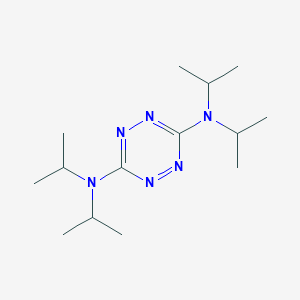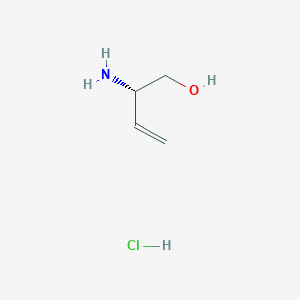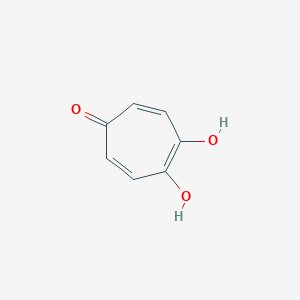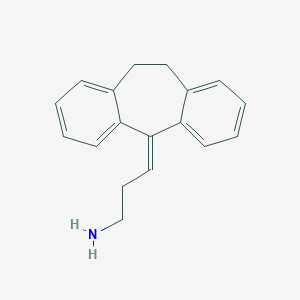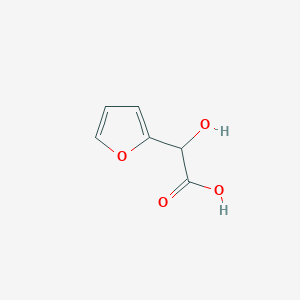
2-Furanglycolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanglycolic acid, also known as 2-furoylglycolic acid or 2-FGA, is an important organic compound that has gained significant attention in the field of pharmaceutical and chemical research. It belongs to the class of furan derivatives and is widely used in various scientific applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
2-Furanglycolic acid has been extensively studied for its potential applications in various fields of research. It has been investigated for its antibacterial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, it has been used as a chelating agent in analytical chemistry and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Furanglycolic acid is not fully understood. However, it has been suggested that it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Furanglycolic acid has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models. It has also been shown to inhibit the growth of cancer cells and reduce blood glucose levels in diabetic animals. Additionally, it has been found to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Furanglycolic acid is its versatility in various scientific applications. It is relatively easy to synthesize and has a high degree of purity. However, one of the main limitations is its stability. It is prone to degradation under certain conditions, such as high temperatures and acidic or basic environments.
Zukünftige Richtungen
The potential applications of 2-Furanglycolic acid in various fields of research are vast. Some of the future directions for research include investigating its potential use as a drug delivery agent, developing new synthesis methods, and exploring its potential as a biomarker for certain diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its stability for use in various applications.
Conclusion:
In conclusion, 2-Furanglycolic acid is an important organic compound with various potential applications in scientific research. Its unique properties make it a versatile building block in organic synthesis and a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and to optimize its stability for use in various applications.
Eigenschaften
CAS-Nummer |
19377-73-2 |
|---|---|
Produktname |
2-Furanglycolic acid |
Molekularformel |
C6H6O4 |
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
2-(furan-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H6O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9) |
InChI-Schlüssel |
RTLDJXGEOSVJEX-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(C(=O)O)O |
Kanonische SMILES |
C1=COC(=C1)C(C(=O)O)O |
Andere CAS-Nummern |
19377-73-2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


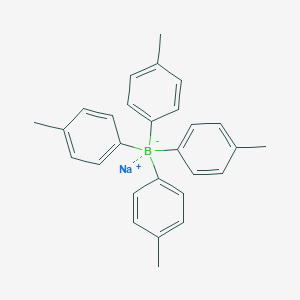
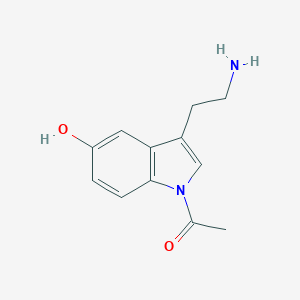
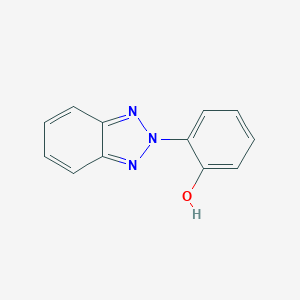
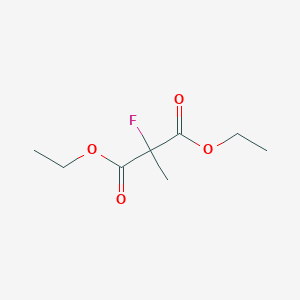
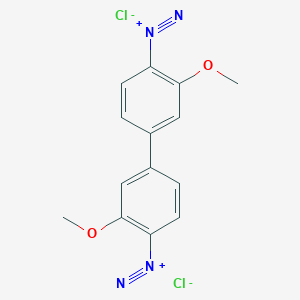
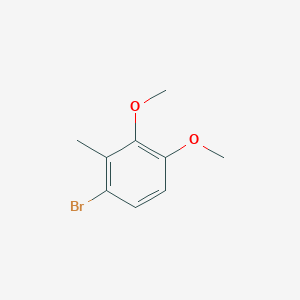
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B104202.png)
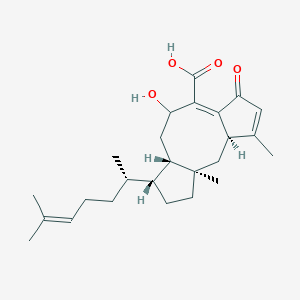
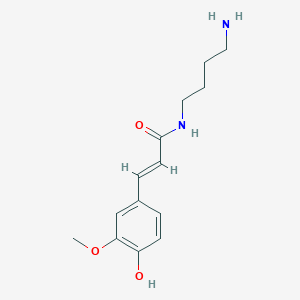
![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile](/img/structure/B104211.png)
